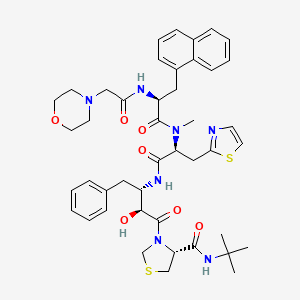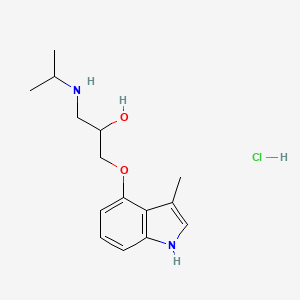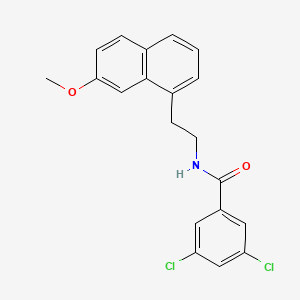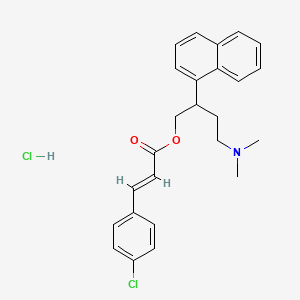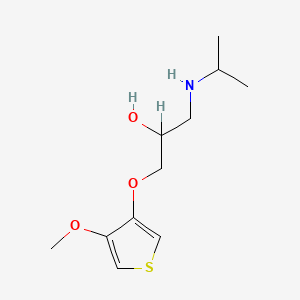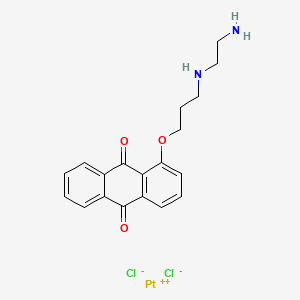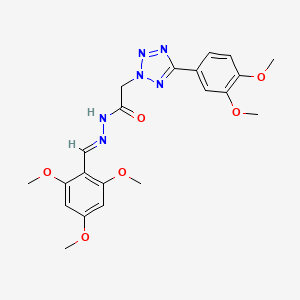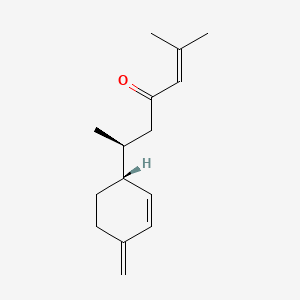
(+)-I2-Turmerone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-beta-Turmerone is a bioactive compound found in turmeric (Curcuma longa). It is one of the major constituents of turmeric essential oil and is known for its potential therapeutic properties. This compound has garnered significant attention due to its anti-inflammatory, antioxidant, and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-beta-Turmerone can be achieved through various methods. One common approach involves the extraction of turmeric essential oil followed by chromatographic separation to isolate (+)-beta-Turmerone. Another method includes the chemical synthesis starting from simpler organic compounds through a series of reactions such as cyclization and oxidation.
Industrial Production Methods
Industrial production of (+)-beta-Turmerone typically involves the extraction of turmeric essential oil using steam distillation. The essential oil is then subjected to fractional distillation or chromatography to purify (+)-beta-Turmerone. This method is preferred due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-beta-Turmerone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert (+)-beta-Turmerone to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and reagents like acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
(+)-beta-Turmerone has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways and cellular functions.
Medicine: It exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: It is used in the formulation of health supplements and cosmetic products due to its therapeutic properties.
Mécanisme D'action
The mechanism of action of (+)-beta-Turmerone involves multiple molecular targets and pathways. It modulates inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines. It also exerts antioxidant effects by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it induces apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
(+)-beta-Turmerone is often compared with other curcuminoids and sesquiterpenes found in turmeric. Similar compounds include:
Curcumin: Known for its potent anti-inflammatory and antioxidant properties.
Ar-turmerone: Another major constituent of turmeric essential oil with similar therapeutic effects.
Bisdemethoxycurcumin: A curcuminoid with anti-inflammatory and anticancer activities.
What sets (+)-beta-Turmerone apart is its unique chemical structure and specific biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
170705-10-9 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(6S)-2-methyl-6-[(1R)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14+/m0/s1 |
Clé InChI |
JIJQKFPGBBEJNF-UONOGXRCSA-N |
SMILES isomérique |
C[C@@H](CC(=O)C=C(C)C)[C@H]1CCC(=C)C=C1 |
SMILES canonique |
CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


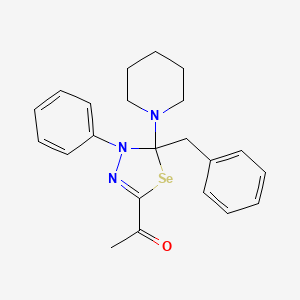
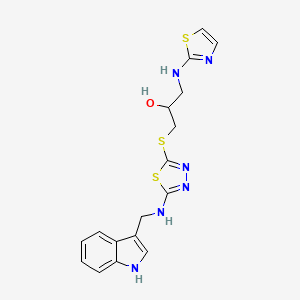
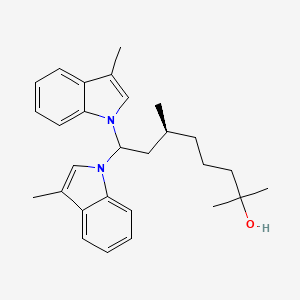
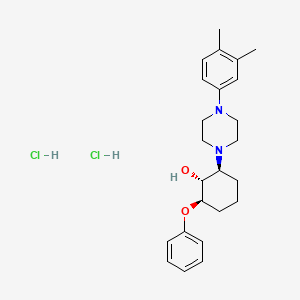
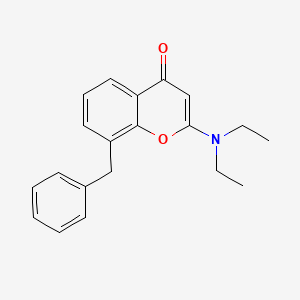
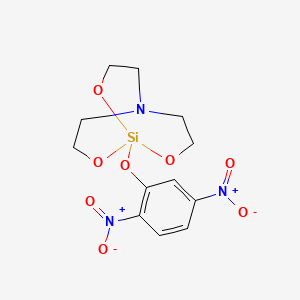
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
